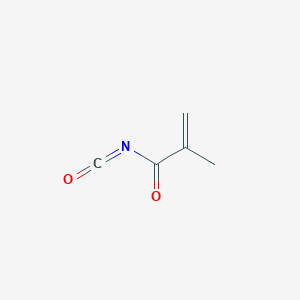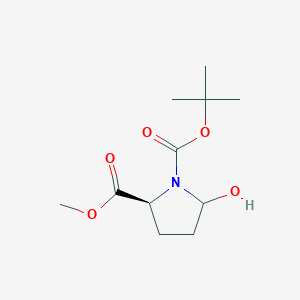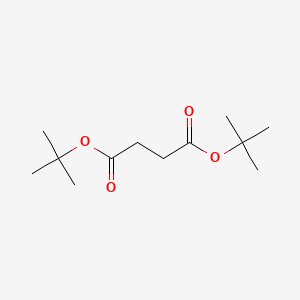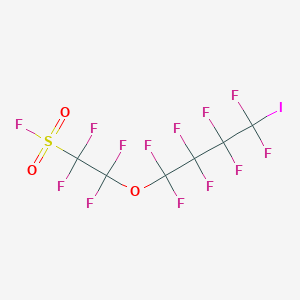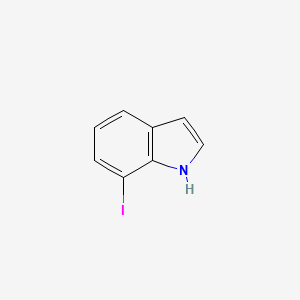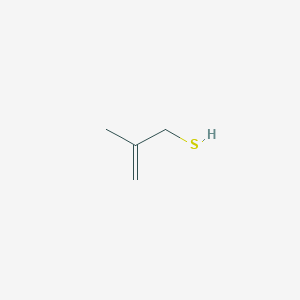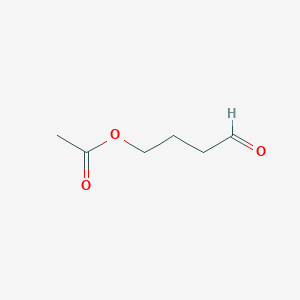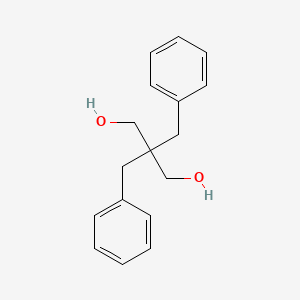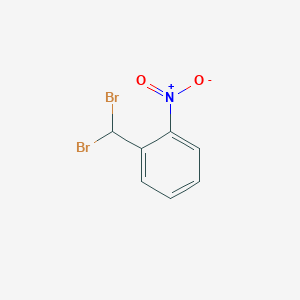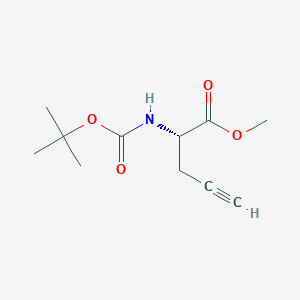
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
概述
描述
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is an organic compound that consists of a methyl ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a pent-4-ynoate backbone. This compound is a derivative of propargylglycine and is commonly used in organic synthesis, particularly in the construction of chiral molecules and as a building block in peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate typically involves the following steps:
Protection of the amino group: The amino group of propargylglycine is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Esterification: The carboxylic acid group of the protected propargylglycine is then esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) are commonly used.
Hydrogenation: Catalysts such as Pd/C or Raney nickel are used under hydrogen gas.
Oxidation: KMnO4 or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products Formed
Substitution: Formation of substituted esters or amides.
Reduction: Formation of alkenes or alkanes.
Oxidation: Formation of diketones or carboxylic acids.
科学研究应用
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral compounds.
Biology: Employed in the synthesis of peptides and proteins, particularly in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, especially in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those involved in peptide synthesis and modification.
Pathways Involved: It can participate in pathways related to amino acid metabolism and protein synthesis, acting as a substrate or inhibitor in enzymatic reactions.
相似化合物的比较
Similar Compounds
(S)-N-BOC-Propargylglycine: Similar in structure but lacks the methyl ester group.
tert-Butyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: Similar but with a tert-butyl ester instead of a methyl ester.
Uniqueness
属性
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMUXIIQQHTMKO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473564 | |
| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71460-02-1 | |
| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)


